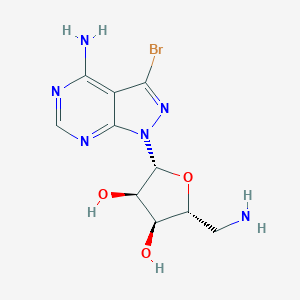

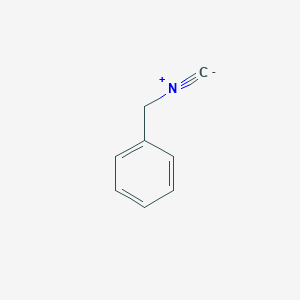

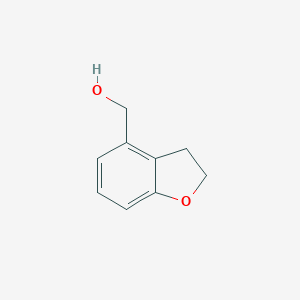

![molecular formula C21H19BrN2O5S B130665 2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid CAS No. 155104-15-7](/img/structure/B130665.png)

2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid is a synthetic compound that has been widely studied for its potential in scientific research. This compound is commonly referred to as BEMSP, and it has been found to have a variety of different applications in the field of biochemistry and molecular biology.

Wirkmechanismus

The exact mechanism of action of BEMSP is not yet fully understood. However, it is believed that the compound works by binding to specific targets within cells and tissues, thereby altering their function and activity. Some researchers have suggested that BEMSP may interact with proteins involved in signal transduction pathways, while others have proposed that it may affect the activity of enzymes involved in key metabolic processes.

Biochemische Und Physiologische Effekte

Studies have shown that BEMSP can have a variety of different biochemical and physiological effects. For example, the compound has been found to inhibit the activity of certain enzymes involved in the biosynthesis of fatty acids, which could have potential implications for the treatment of obesity and related metabolic disorders. Additionally, BEMSP has been shown to have anti-inflammatory properties, and it may also have potential as a cancer therapeutic.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using BEMSP in laboratory experiments is its high specificity and selectivity. Because the compound binds to specific targets within cells and tissues, it can be used to study the effects of different molecules and compounds with a high degree of precision. However, one of the main limitations of using BEMSP is its relatively complex synthesis method, which can make it difficult to produce large quantities of the compound for use in experiments.

Zukünftige Richtungen

There are many potential future directions for research involving BEMSP. Some researchers are exploring the use of the compound as a tool for investigating the mechanisms of action of different drugs and bioactive molecules, while others are investigating its potential therapeutic applications in a variety of different disease contexts. Additionally, there is ongoing research into the development of new and more efficient synthesis methods for BEMSP, which could help to make the compound more widely available for use in scientific research.

Synthesemethoden

The synthesis of BEMSP involves a series of chemical reactions that are designed to produce a pure and stable compound. The process typically involves the use of specialized equipment and techniques, as well as a variety of different reagents and solvents. While the exact details of the synthesis method may vary depending on the specific application, the overall process typically involves several key steps, including the formation of the quinazoline ring and the introduction of the sulfanyl and carboxylic acid functional groups.

Wissenschaftliche Forschungsanwendungen

BEMSP has been found to have a wide range of potential applications in scientific research. One of the most promising areas of study involves the use of BEMSP as a tool for investigating the biochemical and physiological effects of different compounds and molecules. By using BEMSP as a molecular probe, researchers can gain valuable insights into the mechanisms of action of various drugs and other bioactive substances.

Eigenschaften

CAS-Nummer |

155104-15-7 |

|---|---|

Produktname |

2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid |

Molekularformel |

C21H19BrN2O5S |

Molekulargewicht |

491.4 g/mol |

IUPAC-Name |

2-[[6-bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid |

InChI |

InChI=1S/C21H19BrN2O5S/c1-3-29-21(28)13-4-7-15(8-5-13)24-18(11-30-12(2)20(26)27)23-17-9-6-14(22)10-16(17)19(24)25/h4-10,12H,3,11H2,1-2H3,(H,26,27) |

InChI-Schlüssel |

JEHGFYAIUBBVRA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CSC(C)C(=O)O |

Kanonische SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CSC(C)C(=O)O |

Synonyme |

Benzoic acid, 4-(6-bromo-2-(((1-carboxyethyl)thio)methyl)-4-oxo-3(4H)- quinazolinyl)-, 1-ethyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

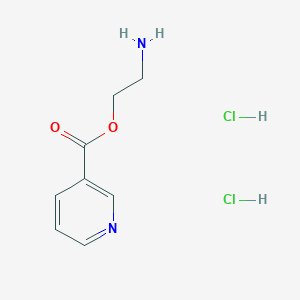

![3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol](/img/structure/B130594.png)

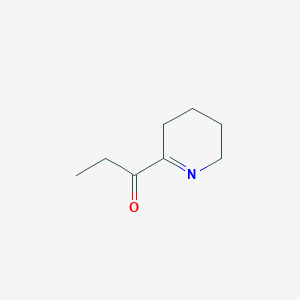

![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)